REACTION_CXSMILES
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[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[C:5]=1[NH2:6])([O-])=O>C1COCC1>[NH2:1][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([NH2:11])[C:5]=1[NH2:6]
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(N)C(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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150 g
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction system was satisfactorily purged with nitrogen, to which 7.6 g of 5% Pd/C (hydrous)
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
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Thereafter, the system was purged with hydrogen
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Type
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CUSTOM
|
Details
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followed by reaction at room temperature for 15 hours
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Duration
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15 h
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Type
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CUSTOM
|
Details
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After completion of the reaction
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Type
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FILTRATION
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Details
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the reaction solution was filtered
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Type
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CUSTOM
|
Details
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to remove Pd
|
Type
|
CUSTOM
|
Details
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condensed as it
|
Type
|
CUSTOM
|
Details
|
to obtain the intended product
|
Type
|
CUSTOM
|
Details
|
is in a subsequent reaction
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=CC=C1)N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |